molecular formula C7H13N3O B15208411 1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol

1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B15208411
M. Wt: 155.20 g/mol
InChI Key: OZLGTAYUNAAMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound with a unique structure that includes a pyrazole ring substituted with an iminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol can be achieved through multicomponent reactions. One common method involves the condensation of substituted benzaldehydes, 2-naphthol, and amides in the presence of catalysts such as magnetic nanoparticle-supported Schiff base metal complexes . This reaction typically occurs under solvent-free conditions at elevated temperatures, providing high yields and operational simplicity.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of environmentally benign catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Nitrous acid or other oxidizing agents can be used.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Iminoethyl-2-naphthol: Similar structure with a naphthol ring instead of a pyrazole ring.

    1-Iminoethyl-phenyl derivatives: Compounds with a phenyl ring substituted with an iminoethyl group.

Uniqueness

1-(1-Iminoethyl)-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-ethanimidoyl-3,5-dimethyl-4H-pyrazol-3-ol

InChI

InChI=1S/C7H13N3O/c1-5-4-7(3,11)10(9-5)6(2)8/h8,11H,4H2,1-3H3

InChI Key

OZLGTAYUNAAMDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)O)C(=N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.